N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide
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Description
“N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide” is a chemical compound with the molecular formula C16H25N3O2 . It has an average mass of 291.389 Da and a mono-isotopic mass of 291.194672 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their pharmacological activities studied . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroanalytical methods such as NMR and IR . The compound has a molecular formula of C16H25N3O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various computational tools. For instance, the Log Kow (KOWWIN v1.67 estimate) is 2.11, the boiling point is 590.88°C (Adapted Stein & Brown method), and the melting point is 255.05°C (Mean or Weighted MP) .Future Directions
The future directions in the research of “N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(2-methylphenoxy)acetamide” and similar compounds could involve further exploration of their pharmacological activities. For instance, the antimicrobial and anticancer activities of similar compounds have been studied , and these compounds have the potential to be used as lead compounds for rational drug designing .
Properties
IUPAC Name |
N-methyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)23-12-18(22)20-15-9-7-14(8-10-15)11-17(21)19-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBXWFUBLAMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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